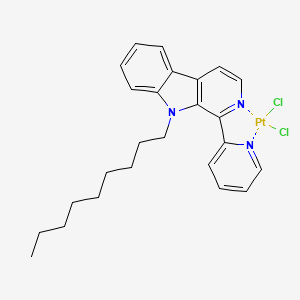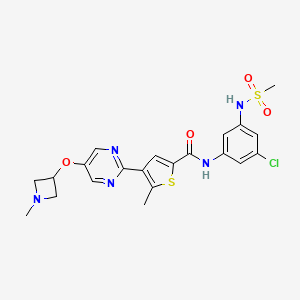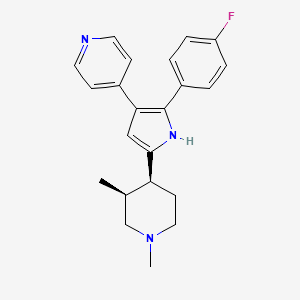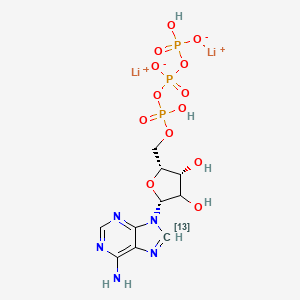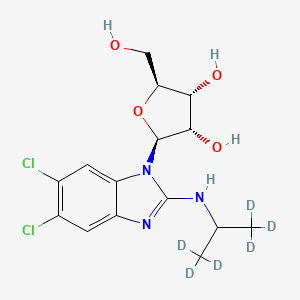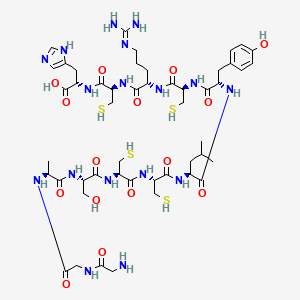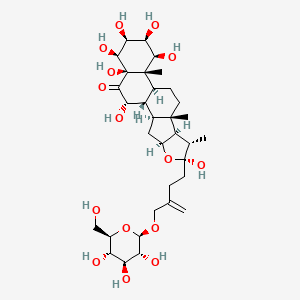
Nitric oxide production-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitric oxide production-IN-1 is a compound that plays a significant role in the regulation of nitric oxide levels within biological systems. Nitric oxide is a small, highly reactive molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The regulation of nitric oxide production is crucial for maintaining homeostasis and preventing pathological conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nitric oxide production-IN-1 involves several steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include nitric acid, ammonia, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the efficient production of the compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include the use of continuous flow reactors to maintain consistent production rates and high-quality output. Industrial methods also focus on minimizing waste and optimizing resource utilization to ensure cost-effective production.
化学反应分析
Types of Reactions: Nitric oxide production-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its function and application in different fields.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as oxygen or ozone under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, depending on the specific reaction conditions.
Major Products: The major products formed from these reactions include various nitrogen oxides, such as nitrogen dioxide and nitrous oxide, as well as other organic and inorganic compounds.
科学研究应用
Nitric oxide production-IN-1 has a wide range of scientific research applications across multiple disciplines:
Chemistry:
- Used as a reagent in various chemical synthesis processes.
- Studied for its role in catalysis and reaction mechanisms.
Biology:
- Investigated for its role in cellular signaling and regulation.
- Used in studies related to oxidative stress and cellular metabolism.
Medicine:
- Explored for its potential therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and immune response modulation.
- Studied for its role in wound healing and tissue regeneration.
Industry:
- Applied in the production of nitric oxide sensors and detection systems.
- Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of nitric oxide production-IN-1 involves its interaction with various molecular targets and pathways. This compound regulates the production of nitric oxide by influencing the activity of nitric oxide synthase enzymes. These enzymes catalyze the conversion of L-arginine to nitric oxide and L-citrulline. The compound may also interact with other signaling molecules, such as cyclic guanosine monophosphate (cGMP), to modulate cellular responses.
相似化合物的比较
Nitric oxide production-IN-1 can be compared with other compounds that regulate nitric oxide levels, such as:
Nω-nitro-L-arginine (L-NNA): An arginine analog that inhibits nitric oxide synthase activity.
7H-pyrrolo[2,3-d]pyrimidine derivatives: Compounds designed to inhibit nitric oxide production with potential anti-inflammatory properties.
The uniqueness of this compound lies in its specific mechanism of action and its broad range of applications in scientific research and industry.
属性
分子式 |
C33H52O15 |
|---|---|
分子量 |
688.8 g/mol |
IUPAC 名称 |
(1S,2S,4S,6R,7S,8R,9S,12S,13S,14S,15S,16S,17S,18R,20S)-6,14,15,16,17,18,20-heptahydroxy-7,9,13-trimethyl-6-[3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-19-one |
InChI |
InChI=1S/C33H52O15/c1-12(11-46-29-25(40)22(37)20(35)17(10-34)47-29)5-8-32(44)13(2)19-16(48-32)9-15-18-14(6-7-30(15,19)3)31(4)26(41)23(38)24(39)28(43)33(31,45)27(42)21(18)36/h13-26,28-29,34-41,43-45H,1,5-11H2,2-4H3/t13-,14-,15-,16-,17+,18+,19-,20+,21-,22-,23+,24-,25+,26+,28-,29+,30-,31-,32+,33-/m0/s1 |
InChI 键 |
WIBHYPGBYXGLMP-XYCAPGDOSA-N |
手性 SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C(=O)[C@]5([C@@]4([C@@H]([C@@H]([C@@H]([C@@H]5O)O)O)O)C)O)O)C)O[C@@]1(CCC(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
规范 SMILES |
CC1C2C(CC3C2(CCC4C3C(C(=O)C5(C4(C(C(C(C5O)O)O)O)C)O)O)C)OC1(CCC(=C)COC6C(C(C(C(O6)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


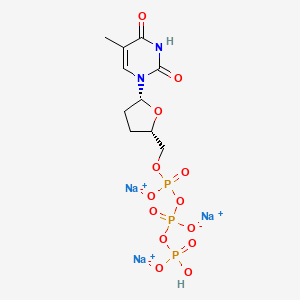
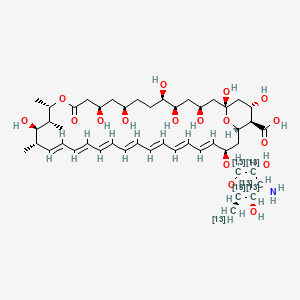
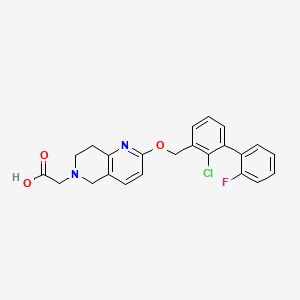
![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
